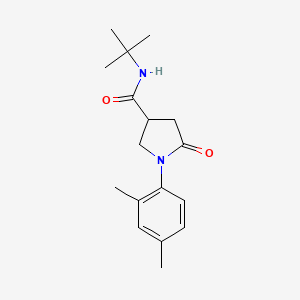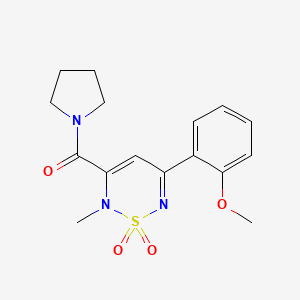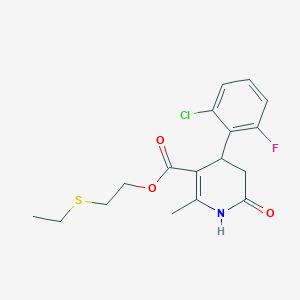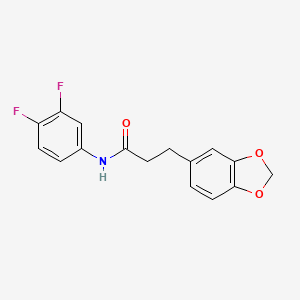![molecular formula C21H24O4 B4809394 3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde](/img/structure/B4809394.png)
3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde
Overview
Description
3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde is an organic compound with a complex structure that includes methoxy, phenoxy, propoxy, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use a Friedel-Crafts alkylation reaction to introduce the propoxy group onto a benzaldehyde derivative. This is followed by etherification to attach the methoxy and phenoxy groups. The final step often involves a Claisen rearrangement to position the prop-2-enyl group correctly.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the reactions proceed efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), methoxide ions (CH₃O⁻)
Major Products
Oxidation: 3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzoic acid
Reduction: 3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxy and phenoxy groups can enhance its binding affinity to certain molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenoxy)benzaldehyde
- 4-Methoxybenzenepropanoic acid
Uniqueness
3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and phenoxy groups, along with the prop-2-enyl and aldehyde functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-4-6-18-13-17(15-22)14-20(23-3)21(18)25-12-5-11-24-19-9-7-16(2)8-10-19/h4,7-10,13-15H,1,5-6,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBVBRCYYPMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2OC)C=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4809331.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4809339.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4809353.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4809364.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B4809379.png)
![3-({[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4809386.png)
![6-cyclopropyl-N-[4-(diethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4809405.png)
![4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4809410.png)

![1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4809430.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B4809433.png)
